molecular formula C8H10ClNOS B2988129 2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide CAS No. 793727-52-3

2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2988129
CAS No.: 793727-52-3
M. Wt: 203.68
InChI Key: VRCUYEBCUHAHLH-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(thiophen-2-yl)ethyl]acetamide ( 793727-52-3) is a chiral acetamide derivative of significant interest in medicinal chemistry and organic synthesis research . This compound, with a molecular formula of C 8 H 10 ClNOS and a molecular weight of 203.69 g/mol, features a chloroacetamide group linked to a 1-(thiophen-2-yl)ethyl substituent, creating a versatile scaffold for chemical exploration . The presence of both the electron-rich thiophene ring and the reactive chloroacetyl group makes it a valuable intermediate for the design and synthesis of more complex molecules, particularly through nucleophilic substitution reactions. Researchers utilize this compound in the development of targeted ligands and for probing biochemical pathways. The structural motif of chloroacetamide is commonly investigated for its interactions with various enzymatic targets. As a key building block, it enables the synthesis of compound libraries for high-throughput screening in drug discovery efforts . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the relevant safety data sheet for proper handling and storage guidelines.

Properties

IUPAC Name

2-chloro-N-(1-thiophen-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c1-6(10-8(11)5-9)7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCUYEBCUHAHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 1-(thiophen-2-yl)ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The thiophene ring plays a crucial role in binding to the active site of the target molecule, enhancing its efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives
Compound Name Molecular Formula Key Substituents Biological Activity/Application References
2-Chloro-N-[1-(thiophen-2-yl)ethyl]acetamide C₈H₁₀ClNOS Thiophen-2-yl, ethyl Potential enzyme inhibition (inferred)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O 4-Chlorophenyl, cyano-pyrazole Insecticide intermediate (e.g., Fipronil)
2-Chloro-N-(benzothiazol-2-yl)acetamide (P1) C₉H₇ClN₂OS Benzothiazole Anticancer agent precursor
ML162 (2-chloro-N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl)acetamide) C₂₂H₂₂Cl₂N₂O₃S Thiophen-2-yl, phenethylamino, methoxyphenyl Ferroptosis inducer (GPX4 inhibitor)
2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide C₁₁H₁₁Cl₃NO 3,4-Dichlorophenyl, N-methyl Antimicrobial/Herbicidal (inferred)

Key Findings

Impact of Aromatic Substituents
  • Thiophene vs. In contrast, pyrazole (e.g., Fipronil intermediate) and benzothiazole derivatives exhibit stronger hydrogen-bonding capabilities, influencing crystal packing (e.g., infinite chains via N–H···O bonds in pyrazole analogs ). Benzothiazole-containing derivatives (e.g., P1) show pronounced anticancer activity due to interactions with DNA or enzyme targets like acetylcholinesterase .
Steric and Electronic Effects
  • Chlorine Positioning : Para-chlorine in pyrazole derivatives (e.g., Fipronil intermediates) increases electron-withdrawing effects, stabilizing intermediates during insecticide synthesis .

Biological Activity

2-Chloro-N-[1-(thiophen-2-yl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

  • Molecular Formula : C₈H₁₀ClNOS
  • SMILES Notation : CC(C1=CC=CS1)NC(=O)CCl
  • InChI Key : VRCUYEBCUHAHLH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring enhances the pharmacological profile, allowing for interactions with various enzymes and receptors involved in inflammatory processes and microbial resistance. The compound may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Pathogen Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus0.22 µg/mLEffective against biofilm formation
Escherichia coli0.25 µg/mLBroad-spectrum activity
Pseudomonas aeruginosa0.30 µg/mLPotential for resistant strains

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit COX-2 activity, which is associated with the production of pro-inflammatory prostaglandins.

Compound IC₅₀ (µmol) Comparison
This compound0.04 ± 0.01Comparable to celecoxib
Indomethacin9.17Standard anti-inflammatory agent

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated various derivatives of acetamides, including this compound, revealing promising antimicrobial activities against common pathogens. The results indicated that modifications to the thiophene ring could enhance efficacy and selectivity against specific bacterial strains .
  • In Vivo Anti-inflammatory Studies : In a rat model, the compound showed significant reduction in carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent . The study highlighted that the compound's mechanism involves suppression of COX-2 and inducible nitric oxide synthase (iNOS) expression.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the presence of electron-donating groups on the thiophene ring enhances biological activity, particularly in terms of COX inhibition . This insight is crucial for the design of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide, and how are intermediates characterized?

  • Methodology :

  • Route 1 : C-amidoalkylation of aromatics using chloroacetamide derivatives and substituted thiophene precursors. Key intermediates include trichloroethyl groups and thiophene-based substrates (e.g., 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide) .

  • Route 2 : Multi-step synthesis involving condensation reactions (e.g., coupling thiophene-ethylamine with chloroacetyl chloride under inert conditions). Purity is verified via column chromatography and recrystallization .

  • Characterization : IR (C=O stretch at ~1650–1700 cm⁻¹, NH at ~3300 cm⁻¹), ¹H/¹³C NMR (thiophene protons at δ 6.8–7.5 ppm, CH₂Cl at δ 4.0–4.2 ppm), and mass spectrometry .

    Table 1: Key Spectroscopic Data

    Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
    C=O (amide)1675-168–170
    CH₂Cl-4.1 (s, 2H)42–45
    Thiophene C-H-6.9–7.4 (m, 3H)125–135

Q. How is the compound purified, and what analytical methods ensure purity?

  • Purification : Liquid-liquid extraction (dichloromethane/water), followed by silica gel chromatography (hexane/ethyl acetate gradient).
  • Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm); ≥95% purity required for biological assays .

Advanced Research Questions

Q. How can crystallographic studies resolve structural ambiguities in this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via slow evaporation (solvent: DCM/hexane). Data collected at 100 K using Mo-Kα radiation.
  • Refinement : SHELXL-2018 for structure solution; hydrogen bonding networks (e.g., N–H···O=C interactions) and torsional angles analyzed to confirm stereochemistry .
    • Challenges : Polymorphism in thiophene derivatives may require multiple crystal forms for validation.

Q. What strategies address contradictions in reaction yields during scale-up?

  • Root Cause Analysis :

  • Byproduct Formation : Detect via LC-MS (e.g., dimerization or hydrolysis products).
  • Kinetic Control : Optimize temperature (0–5°C for exothermic steps) and use continuous flow reactors to enhance reproducibility .
    • Mitigation : Design of Experiments (DoE) to assess factors like solvent polarity, catalyst loading, and reaction time .

Q. How does structural modification of the thiophene moiety affect bioactivity?

  • Case Study :

  • Replace thiophene with 5-fluoropyrimidine (see 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide) to enhance metabolic stability.

  • SAR Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., GPX4 inhibition by ML162 derivatives) .

    Table 2: Bioactivity of Structural Analogs

    AnalogTarget ProteinIC₅₀ (nM)Reference
    ML162 (Parent Compound)GPX4120
    5-Fluoropyrimidine DerivativeGPX485
    Hydroxy-Substituted AnalogGPX4>500

Methodological Guidance

Q. What computational tools predict reactivity in chloroacetamide derivatives?

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) for the chloroacetamide group to predict nucleophilic attack sites.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .

Q. How are chiral intermediates separated in asymmetric synthesis?

  • Chiral SFC : Use supercritical CO₂ with cellulose-based columns (e.g., Chiralpak® IA) for enantiomer resolution. Example: ML162 enantiomers separated with >99% ee .

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